This compound is classified under the category of pyrimidine derivatives, specifically thieno[2,3-d]pyrimidines. Its chemical structure can be denoted by the formula and has a molecular weight of approximately 177.18 g/mol. The compound is indexed under CAS Number 1801143-20-3 and has been studied for its various applications in drug discovery and development .
The synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions that can include cyclization processes. One common method reported involves the reaction of malononitrile with appropriate thienopyrimidine precursors under acidic or basic conditions.
For example, one synthesis method reported the use of glacial acetic acid as a solvent where malononitrile was added to a solution containing a precursor compound at elevated temperatures for several hours .
The molecular structure of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile features a fused ring system consisting of a thieno ring and a pyrimidine ring. Key structural characteristics include:
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile can participate in various chemical reactions due to its reactive functional groups:
The thieno[2,3-d]pyrimidine scaffold represents a fused heterobicyclic system comprising a thiophene ring annulated to the pyrimidine at the [2,3-d] position. This architecture confers distinctive electronic and steric properties critical for molecular recognition in biological systems. Structurally, it serves as a bioisostere of natural purine bases like adenine, mimicking hydrogen-bonding patterns and π-electron distribution essential for interacting with enzymes and receptors involved in nucleotide metabolism [1] [7]. This bioisosteric relationship underpins its versatility in targeting adenosine triphosphate (ATP)-binding sites of kinases and other nucleotide-dependent enzymes, thereby disrupting pathological signaling cascades in diseases like cancer [1] .
The incorporation of a 4-oxo-3,4-dihydro moiety (pyrimidinone) enhances hydrogen-bonding capacity. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the N3-H functions as a donor, facilitating interactions with complementary residues in enzymatic active sites [5] [8]. The 5-carbonitrile substituent (−C≡N) introduces a strong electron-withdrawing group that polarizes the thiophene ring. This polarization modulates electron density across the fused system, improving binding affinity and influencing physicochemical properties like solubility and metabolic stability. The linear geometry of the nitrile group allows it to act as a hydrogen-bond acceptor or engage in dipole-dipole interactions within hydrophobic pockets [4] [8].
Table 1: Key Structural Features and Implications of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile
Structural Element | Role in Drug Design | Molecular Consequence |
---|---|---|
Fused Thieno[2,3-d]pyrimidine Core | Purine bioisostere | Mimics adenine binding; facilitates interaction with ATP-binding pockets [1] |
4-Oxo-3,4-dihydro (Pyrimidinone) | Hydrogen-bond donor/acceptor pair | Forms bidentate interactions with kinase hinge regions [5] [8] |
5-Carbonitrile Group (-C≡N) | Strong electron-withdrawing group; hydrogen-bond acceptor | Polarizes electron density; enhances binding affinity via dipole interactions; improves cell permeability [4] [8] |
Position 6 (Unsubstituted) | Synthetic handle for diversification | Allows attachment of pharmacophores targeting specific enzymes/receptors [5] |
Synthetic accessibility enhances this scaffold’s utility. Key routes involve:
Derivatives incorporating the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile structure exhibit pronounced pharmacological activities, particularly as protein kinase inhibitors in oncology. The scaffold’s planar configuration and electronic properties enable potent inhibition of tyrosine and serine/threonine kinases driving tumor proliferation and angiogenesis.
Anticancer Activity via Kinase Inhibition:
Table 2: Kinase Inhibitory Activity of Representative Derivatives
Target Kinase | Derivative Structure Feature (Position 6) | Reported IC₅₀ (μM) | Reference Inhibitor (IC₅₀) | Biological Consequence |
---|---|---|---|---|
VEGFR-2 | 4-(3-Methoxybenzylcarbamoyl)phenyl | 0.111 ± 0.006 | Sorafenib (0.031 ± 0.002 μM) | Antiangiogenic: Suppresses endothelial cell migration and tube formation |
VEGFR-2 | 4-(4-Methoxybenzylcarbamoyl)phenyl | 0.049 ± 0.003 | Sorafenib (0.031 ± 0.002 μM) | Antiangiogenic: Reduces phosphorylated VEGFR-2 levels |
BRAFV600E | 4-(3-Methoxybenzylcarbamoyl)phenyl | 0.089 ± 0.005 | Sorafenib (0.035 ± 0.002 μM) | Antiproliferative: Inhibits MAPK/ERK pathway in mutant cells |
BRAFWT | 4-(4-Methoxybenzylcarbamoyl)phenyl | 0.050 ± 0.003 | Sorafenib (0.021 ± 0.001 μM) | Antiproliferative: Arrests cell cycle at G1/S phase; induces apoptosis |
Mechanisms Beyond Direct Kinase Inhibition:
Structure-Activity Relationship Insights:The 5-carbonitrile group is crucial for optimal activity. Its electron-withdrawing nature fine-tunes the electron density of the fused ring system, influencing π-stacking interactions within kinase active sites. Derivatives lacking this group show reduced potency [8]. Substitutions at position 6 dictate target selectivity and potency. Bulky hydrophobic groups (e.g., substituted phenylcarboxamides, naphthyl) enhance VEGFR-2 and BRAF affinity by occupying allosteric pockets adjacent to the ATP-binding site. Incorporating hydrogen-bond donor/acceptor motifs (e.g., methoxybenzylcarboxamide) further optimizes interactions with specific residues like Glu885 and Asp1046 in VEGFR-2 .
The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile scaffold thus represents a versatile and privileged template in medicinal chemistry. Its unique structural features enable potent, multi-targeted kinase inhibition and induction of apoptosis, positioning it as a cornerstone for developing novel anticancer agents.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3